1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(6-butyl-4-oxo-1H-quinoline-3-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-3-4-13-5-6-17-15(11-13)18(24)16(12-22-17)20(26)23-9-7-14(8-10-23)19(21)25/h5-6,11-12,14H,2-4,7-10H2,1H3,(H2,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWBOEGOQDOTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The butyl group is introduced through alkylation reactions, and the piperidine-4-carboxamide moiety is attached via amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Biological Activity
1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound consists of a quinoline moiety linked to a piperidine ring, which is known to influence its biological activity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, primarily through hydrogen bonding and hydrophobic interactions.
This compound has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound increases intracellular levels of cAMP, leading to anti-inflammatory effects and modulation of immune responses .
Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory properties. In vivo studies have demonstrated its efficacy in models of asthma and chronic obstructive pulmonary disease (COPD), where it significantly reduced airway hyperresponsiveness and inflammation .
Neuroprotective Effects
Preliminary data suggest that the compound may also exert neuroprotective effects. In models of neurodegenerative diseases, such as Alzheimer's disease, it has shown promise in reducing neuroinflammation and promoting neuronal survival .
Antitumor Activity
The compound's quinoline backbone is associated with various anticancer activities. Studies have reported that derivatives of similar structures possess cytotoxic effects against several cancer cell lines, indicating potential for use in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the quinoline ring and piperidine side chain can enhance potency and selectivity. For instance, substituents on the quinoline ring have been shown to influence binding affinity to PDE4 .
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 4 | Increases anti-inflammatory activity |
| Alkyl substitutions on piperidine | Enhances lipophilicity and bioavailability |
Case Studies
- Asthma Model : In a controlled study with asthmatic mice, administration of the compound led to a significant decrease in eosinophil infiltration in the lungs compared to untreated controls, highlighting its potential for treating allergic asthma .
- Neurodegeneration : A study using a transgenic mouse model for Alzheimer's disease showed that treatment with the compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function .
- Cancer Cell Lines : The compound was tested against various cancer cell lines, including breast and colon cancer cells, demonstrating IC50 values in the low micromolar range, indicating substantial cytotoxicity .
Scientific Research Applications
Therapeutic Applications
The compound has been studied for various therapeutic applications, primarily due to its interaction with biological targets that modulate cellular functions. Below are detailed applications based on current research findings:
Anticancer Activity
Research indicates that compounds structurally similar to 1-[(6-butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide exhibit anticancer properties by inhibiting key pathways involved in tumor growth and metastasis. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells and inhibit angiogenesis, making them promising candidates for cancer treatment .
Anti-inflammatory Effects
The compound has demonstrated potential as an anti-inflammatory agent by inhibiting phosphodiesterase IV (PDE4), which plays a crucial role in inflammatory responses. Increased levels of cyclic AMP due to PDE4 inhibition can lead to reduced cytokine release from immune cells, thereby alleviating conditions such as asthma and rheumatoid arthritis .
Neuroprotective Properties
Preliminary studies suggest neuroprotective effects against neurodegenerative diseases. The compound's ability to modulate neuroinflammatory pathways may offer therapeutic benefits for conditions like Alzheimer's disease and multiple sclerosis .
Case Studies
Several case studies highlight the efficacy of similar compounds in treating various diseases:
Comparison with Similar Compounds
Key Observations:
- Quinoline vs. Benzofuran Cores: The target compound’s quinoline scaffold (shared with ) may offer broader interaction with aromatic residue-rich binding pockets compared to benzofuran derivatives .
- Substituent Effects: The 4-hydroxy group in the target compound contrasts with electron-withdrawing groups (e.g., 3-cyano in , 6-fluoro in ), which may alter target affinity.
- Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound may reduce ionization at physiological pH compared to carboxylic acid derivatives (e.g., ), favoring passive diffusion across membranes.
Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for 1-[(6-Butyl-4-hydroxyquinolin-3-yl)carbonyl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling the quinoline moiety with the piperidine-carboxamide core. A common approach is to:
- Hydrolyze ester intermediates (e.g., ethyl esters) under basic conditions (5N NaOH, 24 hrs) to generate carboxylic acid derivatives, followed by activation (e.g., via carbodiimide coupling) for amide bond formation .
- Optimize reaction parameters (solvent, temperature, catalyst) using Design of Experiments (DoE) to maximize yield and minimize side products. For example, flow chemistry techniques can enhance reproducibility and scalability, as demonstrated in oxidation reactions .
Q. How should researchers validate the purity and structural integrity of this compound?
Employ a multi-analytical approach:
- NMR spectroscopy : Confirm proton environments (e.g., δ 1.52–8.09 ppm for aromatic and aliphatic protons) and carbon signals .
- Elemental analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
- IR spectroscopy : Identify key functional groups (e.g., carbonyl stretch at ~1687 cm⁻¹ for amides) .
- HPLC : Ensure ≥95% purity using reverse-phase columns and UV detection .
Q. What solvent systems are suitable for solubility and stability studies?
Test polar aprotic solvents (DMF, DMSO) for initial solubility. For stability:
- Perform accelerated degradation studies under acidic (pH 3–4), basic (pH 9–10), and oxidative (H₂O₂) conditions, monitoring via HPLC .
- Use thermal gravimetric analysis (TGA) to assess decomposition temperatures (>160°C suggested by similar carboxamides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Reassign coupling constants : For example, aromatic protons in quinoline derivatives may exhibit deshielding due to electron-withdrawing effects, shifting signals upfield .
- Verify stereochemistry : Use 2D NMR (COSY, NOESY) to confirm spatial arrangements, especially for piperidine conformers .
- Cross-validate with computational methods : Compare experimental IR/NMR data with DFT-optimized structures using software like Gaussian .
Q. What strategies are effective for probing structure-activity relationships (SAR) of this compound?
- Synthesize analogs : Modify the butyl or hydroxyquinoline groups (e.g., halogenation, alkyl chain truncation) and compare bioactivity .
- Docking studies : Use crystal structures of target proteins (e.g., carbonic anhydrase) to predict binding modes, guided by piperidine-carboxamide interactions .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., 4-hydroxyquinoline’s phenolic OH) using tools like Schrödinger .
Q. How should researchers address discrepancies in biological assay results across studies?
- Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
- Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm activity .
- Replicate under inert atmospheres : Some carboxamides degrade in light/air; use argon-protected environments for sensitive assays .
Q. What computational tools are recommended for predicting metabolic pathways?
- ADMET predictors : Software like ADMETlab 2.0 can highlight likely Phase I/II metabolism sites (e.g., hydroxylation of the butyl chain) .
- CYP450 docking : Simulate interactions with CYP3A4/2D6 isoforms to identify potential toxophores .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
